Grp94 Inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

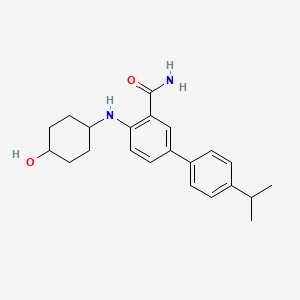

2-[(4-hydroxycyclohexyl)amino]-5-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDXIHGWTVBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Grp94 Inhibitor-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90B1, is the endoplasmic reticulum (ER)-resident member of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1] It serves as a master regulator of ER homeostasis by overseeing the folding, stabilization, and trafficking of a select group of client proteins.[2] Many of these clients, such as Toll-like receptors (TLRs), integrins, and key components of the Wnt and Insulin-like Growth Factor (IGF) signaling pathways, are critically involved in the pathologies of various diseases, including cancer, inflammation, and glaucoma.[1][3][4] Grp94 inhibitor-1 is a potent and highly selective small molecule that targets the N-terminal ATP-binding site of Grp94. By competitively inhibiting ATP binding and hydrolysis, the inhibitor disrupts the chaperone's function. This leads to the misfolding and subsequent degradation of Grp94 client proteins, thereby dismantling the disease-dependent signaling pathways they support.[1][5] This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams of the affected pathways.

Introduction to Grp94

The Role of Grp94 in ER Homeostasis

Grp94 is essential for managing protein quality control within the endoplasmic reticulum.[6] During periods of ER stress, often caused by an accumulation of unfolded or misfolded proteins, the expression of Grp94 is upregulated as part of the unfolded protein response (UPR).[1][7] Its primary functions include assisting in the folding and assembly of nascent polypeptides, retaining misfolded proteins within the ER for refolding, and targeting terminally misfolded proteins for ER-associated degradation (ERAD).[1][8] Grp94 is also one of the major calcium-binding proteins in the ER, contributing to the regulation of cellular calcium homeostasis.[6]

Grp94 Client Proteins and Associated Pathologies

Unlike other ubiquitous ER chaperones, Grp94 is highly selective, servicing a specific subset of client proteins with critical roles in cellular signaling and adhesion.[7][8] Inhibition of Grp94 has been shown to be a promising therapeutic strategy in several diseases due to its client protein dependencies.[4] Key clients include:

-

Toll-Like Receptors (TLRs): Essential for innate immunity, most TLRs depend on Grp94 for trafficking.[3]

-

Integrins: A majority of α and β integrin subunits, which mediate cell-matrix interactions, require Grp94 for maturation.[3][4] This dependency makes Grp94 a target for inhibiting cancer metastasis.[4]

-

Wnt Co-Receptor LRP6: Loss of Grp94 function prevents LRP6 from reaching the cell surface, profoundly disrupting canonical Wnt signaling, which is implicated in multiple myeloma and other cancers.[3]

-

Insulin-like Growth Factors (IGFs): Grp94 is required for the proper folding and secretion of IGF-I and IGF-II, which are crucial for cell growth and survival.[6][9]

-

HER2: In certain breast cancers, Grp94 aids in the dimerization of the HER2 receptor, promoting cancer cell survival.[1][10]

Core Mechanism of Action of this compound

Targeting the N-Terminal ATP-Binding Domain

The chaperone activity of Grp94 is fueled by the binding and hydrolysis of ATP at its N-terminal domain (NTD).[4][11] This process drives the conformational changes necessary to bind, fold, and release client proteins.[1] Grp94 inhibitors, including this compound, are designed to competitively bind to this ATP pocket.[11] The high selectivity of inhibitors like this compound is achieved by exploiting unique hydrophobic subpockets within the Grp94 ATP-binding site that are not present in other Hsp90 isoforms.[4] By occupying this site, the inhibitor prevents ATP from binding, thereby locking the chaperone in an inactive state and halting its functional cycle.

Caption: Core mechanism of Grp94 inhibition.

Consequence: Client Protein Destabilization and Degradation

When Grp94 is inhibited, its client proteins fail to achieve their correct conformation.[1] This leads to their recognition by the ER's quality control machinery and subsequent degradation, primarily through the ERAD pathway.[1][5] The depletion of these mature client proteins is the direct cause of the disruption of downstream signaling pathways.[1][2] This targeted degradation of oncogenic, pro-inflammatory, or otherwise disease-relevant proteins forms the basis of the therapeutic effect of Grp94 inhibition.

Disruption of Key Signaling Pathways

Attenuation of Wnt/LRP6 Signaling

Canonical Wnt signaling is crucial for cell proliferation and differentiation and is often hijacked in cancer.[3] The Wnt co-receptor LRP6 is a critical Grp94 client. Without a functional Grp94, LRP6 cannot be properly folded and exported from the ER to the cell surface.[3] this compound therefore causes a loss of surface LRP6, rendering cells unresponsive to Wnt ligands and shutting down the signaling cascade.[3]

Caption: Inhibition of the Wnt/LRP6 signaling pathway.

Impairment of Integrin and TLR Trafficking

The proper cell surface localization of both integrins and Toll-like receptors is dependent on Grp94-mediated folding and trafficking from the ER.[3][9] By inhibiting Grp94, this compound prevents these critical proteins from reaching their destination. The functional consequences are significant: impaired integrin trafficking can reduce cancer cell adhesion and metastasis, while the blockade of TLR trafficking can modulate innate immune responses.

Quantitative Efficacy and Selectivity Data

This compound demonstrates high potency for its target and significant selectivity over other Hsp90 family members. This selectivity is crucial for minimizing off-target effects and potential toxicities that have been observed with pan-Hsp90 inhibitors.[12]

| Inhibitor Name | Target | IC50 | Selectivity | Reference |

| This compound | Grp94 | 2 nM | >1000-fold vs. other Hsp90s | [13][14] |

| PU-WS13 | Grp94 | 0.22 µM | >100-fold vs. Hsp90α/β | [1] |

| PU-H54 | Grp94 | 11.77 µM | ~4.6-fold vs. TRAP1 | [1] |

| BnIm (Compound 2) | Grp94 | 35 nM (functional assay) | 12-fold preference vs. Hsp90α | [9][15] |

Table 1: In Vitro Binding Affinity and Potency of Selective Grp94 Inhibitors.

| Assay | Inhibitor | Concentration | Result | Reference |

| IGF-II Secretion | BnIm (Compound 2) | 10 µM | ~60% reduction in secretion | [9] |

| Anti-proliferative (GI50) | Resorcinol-based (Cpd 21) | Low µM | Activity against Multiple Myeloma cells | [4] |

| Tumor Growth | PU-WS13 | Low dose | Significant reduction in TNBC tumor volume | [16] |

Table 2: Cellular and In Vivo Activity of Selective Grp94 Inhibitors.

Key Experimental Protocols

Verifying the mechanism of a selective Grp94 inhibitor involves a series of specific cellular and biochemical assays.

Protocol: Grp94 Conformation-Shift Immunoprecipitation

This assay determines if an inhibitor binds to Grp94 within a cell and induces a conformational change, a hallmark of N-terminal domain engagement.[9]

-

Cell Treatment: Culture cells (e.g., C2C12 myoblasts) and treat with varying concentrations of the Grp94 inhibitor or vehicle control overnight.

-

Lysis: Harvest and lyse the cells in a non-denaturing buffer.

-

Immunoprecipitation (IP): Incubate cell lysates with a conformation-specific anti-Grp94 antibody (e.g., 9G10), which only recognizes the unbound, native conformation of Grp94.[9]

-

Capture: Add protein A/G beads to capture the antibody-Grp94 complexes.

-

Wash & Elute: Wash the beads to remove non-specific binders and elute the captured proteins.

-

Immunoblotting: Analyze the eluate via SDS-PAGE and Western blot using a general anti-Grp94 antibody. A dose-dependent decrease in immunoprecipitated Grp94 indicates the inhibitor is binding and altering the chaperone's conformation.[9]

Caption: Experimental workflow for conformation-shift IP.

Protocol: IGF-II Secretion ELISA

This functional assay measures the inhibition of a Grp94-dependent process: client protein secretion.[9]

-

Cell Culture: Plate C2C12 myoblast cells. To induce differentiation and IGF-II secretion, shift to a low-serum medium (e.g., 2% horse serum).[9]

-

Inhibitor Treatment: Treat cells with increasing concentrations of the Grp94 inhibitor.

-

Media Collection: After a set incubation period (e.g., 24-48 hours), collect the cell culture media.

-

ELISA: Quantify the amount of IGF-II in the collected media using a standard sandwich ELISA protocol.

-

Normalization: A parallel cell viability assay (e.g., XTT) should be run to ensure that reduced secretion is not due to cytotoxicity.[9]

Protocol: Fluorescence Polarization Binding Assay

This biochemical assay directly measures the binding affinity of an inhibitor to purified Grp94 protein.[15]

-

Reaction Setup: In a microplate, combine recombinant full-length Grp94 protein, a fluorescently labeled probe that binds the ATP pocket (e.g., FITC-Geldanamycin), and serial dilutions of the test inhibitor.[15]

-

Incubation: Incubate the plate at 4°C for several hours to allow the binding reaction to reach equilibrium.[15]

-

Measurement: Measure the fluorescence polarization of each well. As the inhibitor displaces the fluorescent probe from Grp94, the probe tumbles more freely in solution, causing a decrease in polarization.

-

Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value. This can then be used to calculate the inhibitor's binding affinity (Ki).[15]

Conclusion

The mechanism of action for this compound is precise and effective. By selectively targeting the ATP-binding site of the ER-resident chaperone Grp94, it triggers the degradation of a specific subset of client proteins. This leads to the targeted disruption of multiple signaling pathways implicated in cancer progression, metastasis, and inflammation, including the Wnt, integrin, and IGF pathways. The high potency and isoform selectivity of this class of inhibitors represent a promising therapeutic strategy, potentially avoiding the toxicities associated with broader-acting Hsp90 inhibitors and offering a tailored approach to treating Grp94-dependent diseases.

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]

- 4. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. raybiotech.com [raybiotech.com]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

role of Grp94 in cancer progression

An In-depth Technical Guide on the Role of Grp94 in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucose-regulated protein 94 (Grp94), also known as gp96 or HSP90B1, is the most abundant glycoprotein within the endoplasmic reticulum (ER). As an ER-resident paralog of the heat shock protein 90 (HSP90) family, Grp94 is a critical molecular chaperone that governs the folding, stability, and trafficking of a select group of secretory and membrane proteins. In the tumor microenvironment, characterized by stressors such as hypoxia, nutrient deprivation, and acidosis, the expression and activity of Grp94 are significantly upregulated. This upregulation is a key component of the Unfolded Protein Response (UPR), a cellular mechanism to cope with ER stress. However, in cancer cells, this response is often co-opted to promote survival, proliferation, metastasis, and therapeutic resistance. Elevated Grp94 expression is clinically correlated with aggressive phenotypes and poor prognoses across a variety of malignancies, making it a compelling target for novel cancer therapies. This guide provides a deep dive into the molecular mechanisms of Grp94 in cancer progression, details key signaling pathways, summarizes quantitative data, outlines relevant experimental protocols, and explores its potential as a therapeutic target.

The Molecular Chaperone Function of Grp94 in the ER Stress Response

The tumor microenvironment imposes significant physiological stress on cancer cells, leading to an accumulation of unfolded or misfolded proteins within the ER and triggering the UPR.[1][2] The UPR aims to restore ER homeostasis but, if prolonged, can lead to apoptosis.[1][3] Cancer cells exploit the UPR's pro-survival arms to adapt and thrive. Grp94 is a central player in this process.[1] Its primary role is to assist in the proper folding and conformational maturation of its client proteins.[2][4] By sustaining the ER's protein folding capacity, Grp94 helps cancer cells manage chronic ER stress, thereby repressing pro-apoptotic signals and promoting survival and aggression.[1][3]

Caption: Grp94's role in the ER Stress Response.

Key Signaling Pathways Modulated by Grp94

Grp94's oncogenic functions are largely mediated through its stabilization of key client proteins that are integral components of major signaling pathways.

Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation.[1][3] Grp94 serves as a critical chaperone for the Wnt co-receptor, Low-Density Lipoprotein Receptor-related Protein 6 (LRP6).[1][3][5] Without Grp94, LRP6 fails to translocate to the cell membrane, leading to a loss of Wnt signaling.[5] In several cancers, including triple-negative breast cancer and glioma, the upregulation of Grp94 enhances LRP6 stability, leading to the activation of Wnt/β-catenin signaling, which promotes an aggressive and metastatic phenotype.[1][6][7] Mechanistically, casein kinase 2 alpha (CK2α) can phosphorylate Grp94, which increases its stability and enhances its interaction with LRP6, further activating the pathway.[7]

Caption: Grp94-mediated activation of Wnt signaling.

Receptor Tyrosine Kinase (RTK) Signaling

Grp94 plays a significant role in stabilizing RTKs, particularly HER2 (Human Epidermal Growth Factor Receptor 2).[1][3] In HER2-positive breast cancer, Grp94 is not only present in the ER but also translocates to the plasma membrane.[1][2][4] At the cell surface, Grp94 interacts with HER2, facilitating its dimerization and maintaining the high-density architecture required for robust downstream signaling.[1][3][4] Inhibition of Grp94 leads to HER2 degradation, subsequently suppressing tumor growth and inducing apoptosis.[1][3][5]

Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate cell-matrix interactions and are crucial for cell migration, invasion, and metastasis.[3][4] Grp94 is an essential chaperone for the majority of α and β integrin subunits.[4][8] By ensuring the proper folding and expression of integrins, Grp94 directly influences the migratory and invasive capabilities of cancer cells.[3][6] Inhibition of the Grp94-integrin interaction has been shown to block cell invasion in leukemia.[2]

Role of Grp94 in Cancer Hallmarks

Grp94's chaperoning activities contribute directly to the acquisition and maintenance of several cancer hallmarks.

-

Sustaining Proliferative Signaling: By stabilizing key proteins like LRP6 and HER2, Grp94 ensures the constitutive activation of pro-proliferative pathways.[1][6] Knockdown of Grp94 has been shown to inhibit cell proliferation by over 50% in esophageal and other cancer cell lines.[2][4][6]

-

Evading Apoptosis: In the face of ER stress, Grp94 upregulation strengthens pro-survival signaling and represses ER-associated pro-apoptotic machinery.[1][3] Silencing Grp94 in lung and pancreatic cancer cells leads to increased levels of apoptosis-related proteins like caspase-7 and CHOP, promoting cell death.[6][8][9]

-

Inducing Angiogenesis: Grp94 can be secreted by cells and act as a cytokine-like molecule to promote angiogenesis.[10][11] It stimulates the expression of other heat shock proteins, like HSP90, and activates signaling pathways such as PI3K/Akt, leading to the differentiation of endothelial cells.[12] Furthermore, Grp94 depletion in melanoma models reduced VEGF-A expression, inhibiting tumor-associated angiogenesis.[2]

-

Activating Invasion and Metastasis: Grp94 overexpression is strongly correlated with metastasis.[1][6] Its role in chaperoning integrins is critical for cell adhesion and migration.[2] Additionally, Grp94 is implicated in brain metastasis in breast cancer, where it promotes metabolic adaptation and pro-survival autophagy in the nutrient-scarce brain microenvironment.[5][13] It also regulates epithelial-mesenchymal transition (EMT) biomarkers in colorectal cancer through the MAPK pathway.[14][15]

Quantitative Data Summary

Table 1: Grp94 Expression and Clinical Correlation in Various Cancers

| Cancer Type | Grp94 Expression Level | Clinical Correlation | Citations |

| Breast Cancer | Highly overexpressed, especially in recurrent tumors. | Associated with poor survival, brain metastasis, and resistance to oxidative stress. | [1][2][6][16][17] |

| Lung Cancer | Overexpressed; 98% of SCLC patients are positive. | Correlated with poor differentiation, advanced stage, and poor survival. | [1][3][6][8] |

| Colorectal Cancer | Higher in poorly differentiated, metastatic tumors. | Associated with poor prognosis. | [2][3][4][6] |

| Liver Cancer (HCC) | Upregulated at mRNA and protein levels. | Correlated with vascular invasion, intrahepatic metastasis, and poor survival. | [1][2][6] |

| Gastric Cancer | Overexpressed. | Associated with poor prognosis. | [2][5][6] |

| Esophageal Cancer | Overexpressed. | Associated with poor prognosis. | [2][4][6] |

| Multiple Myeloma | Overexpressed. | Promotes tumorigenesis. | [1][3] |

Table 2: Effects of Grp94 Inhibition or Knockdown on Cancer Cells

| Cancer Cell Line | Method of Inhibition | Observed Effect | Citations |

| Esophageal Cancer | shRNA knockdown | >50% growth inhibition. | [2][4][6] |

| Lung Cancer | shRNA knockdown | Inhibited proliferation, promoted apoptosis (increased caspase-7). | [2][4][6] |

| Breast Cancer (HER2+) | Small molecule inhibitors (PU-WS13) | Induced apoptosis, inhibited tumor growth. | [1] |

| Breast Cancer (MDA-MB-231) | siRNA knockdown | Significant decrease in invasion. | [2] |

| Colorectal Cancer (DLD-1) | shRNA knockdown | Reduced cell proliferation by ~81.7%. | [15] |

| Melanoma | shRNA knockdown | Suppressed tumor growth and angiogenesis (reduced VEGF-A). | [2] |

Grp94 as a Therapeutic Target

The critical role of Grp94 in supporting multiple oncogenic pathways, combined with its overexpression in tumors, makes it an attractive therapeutic target.[3][18] Unlike cytosolic HSP90 inhibitors, which have faced challenges with toxicity in clinical trials, selective Grp94 inhibitors could offer a better therapeutic window.[1]

-

Small Molecule Inhibitors: The ATPase domain of Grp94 is structurally distinct from other HSP90 paralogs, allowing for the design of selective inhibitors.[19] Purine-based compounds like PU-WS13 have shown over 100-fold selectivity for Grp94 and effectively induce apoptosis in HER2-positive breast cancer cells.[1][20]

-

Monoclonal Antibodies (mAbs): The presence of Grp94 on the surface of cancer cells presents an opportunity for antibody-based therapies.[2][4] Specific mAbs have been developed that can block the Grp94-HER2 interaction, leading to suppressed tumor growth in xenograft models.[1][2] Similarly, mAbs targeting the Grp94-uPAR interaction inhibit liver cancer cell growth and invasion.[4]

Table 3: Examples of Selective Grp94 Inhibitors

| Inhibitor | Type | Selectivity | Mechanism of Action | Citations |

| PU-WS13, PU-H39 | Purine-scaffold | >100-fold vs. HSP90 | Competitively inhibits ATP binding. | [1][20] |

| Compound 54 | Small molecule | >1,000-fold vs. HSP90α | Competitively inhibits ATP binding. | [1] |

| Compound 2 (BN-8 derivative) | Resorcinol-based | Selective for Grp94 | Competitively inhibits ATP binding, alters Grp94 conformation. | [21] |

| Monoclonal Antibody | Biologic | Targets surface Grp94 | Interferes with Grp94-dependent HER2 dimerization. | [1][3] |

Detailed Experimental Protocols

Protocol: siRNA-Mediated Knockdown of Grp94

This protocol describes a general workflow for transiently silencing Grp94 expression in cultured cancer cells to study its functional consequences.

Caption: Workflow for siRNA-mediated gene silencing.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 6-well plates to achieve 30-50% confluency on the day of transfection.

-

Transfection Complex Preparation: For each well, dilute 50-100 pmol of Grp94-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells. Incubate for 4-6 hours at 37°C.

-

Post-Transfection: Replace the transfection medium with fresh complete growth medium and incubate for an additional 24 to 72 hours.

-

Validation: Harvest a subset of cells to verify knockdown efficiency. Lyse cells for protein extraction and perform a Western blot using a primary antibody against Grp94. Alternatively, extract RNA and perform qRT-PCR.

-

Functional Analysis: Use the remaining cells for downstream functional assays such as proliferation (SRB/CCK8), migration (wound healing/Transwell), or apoptosis (caspase activity/Annexin V staining) assays.[9][15]

Protocol: Co-Immunoprecipitation (Co-IP) for Grp94 Client Proteins

This protocol is used to isolate Grp94 and its interacting client proteins from cell lysates.

Caption: Workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them on ice using a gentle, non-denaturing IP lysis buffer containing protease and phosphatase inhibitors. This preserves native protein complexes.

-

Pre-Clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C to minimize non-specific binding to the beads.

-

Antibody Incubation: Collect the pre-cleared lysate and incubate it with a primary antibody specific for Grp94 (or a non-immune IgG as a negative control) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against a suspected client protein (e.g., LRP6, Integrin β1). For discovery of new clients, samples can be submitted for analysis by mass spectrometry.[22]

Conclusion

Grp94 is a strategically important molecular chaperone that is hijacked by cancer cells to promote survival and progression. Its roles in mitigating ER stress and stabilizing a host of oncoproteins across critical signaling pathways underscore its significance in tumor biology. The elevated expression of Grp94 in a wide range of cancers and its correlation with poor clinical outcomes highlight its potential as both a biomarker and a high-value therapeutic target. The development of next-generation, highly selective Grp94 inhibitors and antibody-based therapies holds significant promise for providing new, effective treatments for aggressive and metastatic cancers.

References

- 1. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. CK2α-mediated phosphorylation of GRP94 facilitates the metastatic cascade in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of molecule GRP94 favors tumor progression in lung adenocarcinoma by interaction with regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silencing of GRP94 expression promotes apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable complexes formed by Grp94 with human IgG promoting angiogenic differentiation of HUVECs by a cytokine-like mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crucial role of HSP90 in the Akt-dependent promotion of angiogenic-like effect of glucose-regulated protein94 (Grp94)-IgG complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GRP94 promotes brain metastasis by engaging pro-survival autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose-Regulated Protein 94 Mediates the Proliferation and Metastasis through the Regulation of ETV1 and MAPK Pathway in Colorectal Cancer [medsci.org]

- 15. Glucose-Regulated Protein 94 Mediates the Proliferation and Metastasis through the Regulation of ETV1 and MAPK Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive analysis reveals GRP94 is associated with worse prognosis of breast cancer - Wang - Translational Cancer Research [tcr.amegroups.org]

- 18. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to Grp94: Core Mechanisms, Client Proteins, and Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction to Glucose-Regulated Protein 94 (Grp94)

Glucose-Regulated Protein 94 (Grp94), also known as gp96, HSP90B1, or Endoplasmin, is the endoplasmic reticulum (ER) resident paralog of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones[1][2][3]. As the most abundant glycoprotein in the ER lumen, Grp94 plays a pivotal role in maintaining cellular homeostasis by orchestrating the folding, assembly, and quality control of a select group of secretory and transmembrane proteins[1][4][5][6]. Unlike other ubiquitous ER chaperones such as BiP or calreticulin, Grp94 exhibits significant client selectivity, making it a crucial component in specific biological pathways[1][7]. Its function is essential for the development and physiology of multicellular organisms[4][6].

Grp94's activity is intrinsically linked to its ability to bind and hydrolyze ATP, which drives conformational changes necessary for its chaperone cycle[1][8]. The chaperone is a key player in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[5][9][10]. During ER stress, Grp94 expression is upregulated to enhance the protein folding capacity of the cell and facilitate the degradation of terminally misfolded proteins via the ER-associated degradation (ERAD) pathway[5][9]. Given its critical role in chaperoning proteins involved in oncogenesis, metastasis, and immune regulation, Grp94 has emerged as an attractive therapeutic target for various diseases, including cancer and glaucoma[3][5][11].

The Grp94 Chaperone Cycle and Client Recognition

The chaperone function of Grp94 is governed by an ATP-dependent conformational cycle. Grp94 exists as a homodimer, with each protomer comprising an N-terminal ATP-binding domain (NTD), a middle domain (MD) involved in client binding and ATP hydrolysis, and a C-terminal domain (CTD) responsible for dimerization[12][13].

The cycle involves several key steps:

-

Client Loading: Client proteins are often transferred from the Hsp70 paralog, BiP, to Grp94[14][15]. In its open conformation, Grp94 can bind both BiP and client proteins[5][14]. The J-domain cochaperone DnaJB11 plays a role in facilitating the collaboration between BiP and Grp94 for substrate transfer[16].

-

ATP-Binding and Conformational Change: The binding of ATP to the N-terminal domain triggers a significant conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed" state[12][14]. This transition is accelerated by BiP, which stabilizes a partially closed intermediate state[13][14].

-

Client Folding and ATP Hydrolysis: Within this closed chamber, the client protein undergoes folding or conformational maturation. ATP hydrolysis, which is regulated by a unique "pre-N domain," allows the chaperone to return to its open state[12][13][17].

-

Client Release: Following ATP hydrolysis and the return to an open conformation, the mature client protein is released.

Client recognition is a complex process. While the middle and C-terminal domains have been suggested to be the primary sites for client interaction, the precise structural basis for client binding remains an area of active investigation[1][2]. A C-terminal loop structure (residues 652-678) has been identified as a critical region of the client-binding domain for both Toll-like receptors (TLRs) and integrins[2].

Quantitative Data on Grp94-Client Interactions

While many client proteins have been qualitatively validated, precise quantitative data on binding affinities are sparse in the literature. Most studies focus on functional dependency rather than biophysical measurements.

Validated Grp94 Client Proteins

Grp94 has a more restricted clientele compared to other general ER chaperones. Its substrates are primarily involved in cell adhesion, immune responses, and developmental signaling[1][2].

| Client Protein/Family | Topology | Key Function(s) | Associated Pathways/Processes | References |

| Toll-like Receptors (TLRs) | Transmembrane | Pathogen recognition, innate immunity | Innate Immune Signaling | [1][2][18][19] |

| Integrins | Transmembrane | Cell adhesion, migration, signaling | Metastasis, Cell-Matrix Interaction | [1][2][5][18] |

| Immunoglobulins (Ig) | Soluble/Membrane | Antigen recognition, adaptive immunity | Adaptive Immunity, B-cell Development | [1][7] |

| LRP6 | Transmembrane | Wnt co-receptor | Canonical Wnt Signaling, Gut Homeostasis | [5][18][19] |

| Insulin-like Growth Factors (IGF-I, IGF-II) | Soluble | Cell growth, proliferation, survival | UPR, Growth Signaling | [7][16][19][20][21] |

| GARP | Transmembrane | Latent TGF-β docking receptor | Immune Suppression, Oncogenesis | [5][19] |

| HER2 | Transmembrane | Receptor tyrosine kinase | Cancer Proliferation and Survival | [5][22] |

| Myocilin | Soluble | Unknown (mutations cause glaucoma) | Glaucoma Pathogenesis | [5] |

| Glycoprotein Ib-IX Complex | Transmembrane | Platelet activation, blood clotting | Hemostasis | [19][21] |

Grp94 Binding Affinity

Quantitative binding studies are challenging and not widely available for most clients. However, work with model substrates provides insight into the interaction. Nucleotide binding appears to modulate client affinity, which is crucial for the cycle of binding and release.

| Grp94 Construct | Ligand/Client | Method | Dissociation Constant (Kd) | Condition | Reference |

| Grp94 FL (Full-Length) | Δ131Δ (Model Client) | Fluorescence Polarization | 7.2 ± 0.6 μM | Apo (nucleotide-free) | [16] |

| Grp94 FL (Full-Length) | Δ131Δ (Model Client) | Fluorescence Polarization | ~14 μM (2-fold decrease) | + ATP / AMP-PNP | [16] |

Grp94 in Core Signaling Pathways

Grp94's role as a master chaperone for specific clients places it at the nexus of several critical signaling pathways.

Toll-like Receptor (TLR) Maturation and Innate Immunity

Grp94 is indispensable for the folding and trafficking of most TLRs (with the notable exception of TLR3)[19]. Without functional Grp94, TLRs are retained in the ER and degraded, leading to a compromised innate immune response[1][18]. Grp94 ensures that these receptors achieve their correct conformation before being transported from the ER to the Golgi and subsequently to their final destinations, either the cell surface (e.g., TLR1, 2, 4, 5, 6) or endolysosomes (e.g., TLR7, 8, 9)[2][19]. The co-chaperone CNPY3 is specifically required for loading TLRs onto Grp94[1].

Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for development and tissue homeostasis. Grp94 chaperones the Wnt co-receptor, Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6)[19]. Grp94 interacts with Mesoderm development candidate 2 (MesD), a specialized chaperone for LRP5/6, to ensure the proper folding and export of LRP6 from the ER to the cell surface[18]. Loss of Grp94 function leads to the retention and degradation of LRP6, resulting in a profound loss of Wnt signaling, which has been shown to compromise intestinal integrity[5][18].

Integrin Maturation and Cell Adhesion

Integrins are heterodimeric transmembrane receptors (composed of α and β subunits) that mediate cell adhesion and migration[2]. The majority of integrin subunits are dependent on Grp94 for proper folding and assembly[2][19]. Inhibition or knockdown of Grp94 prevents the surface expression of these integrins, thereby impairing cell adhesion and migration[5]. This function is particularly relevant in cancer, where Grp94 inhibition shows anti-metastatic activity by promoting integrin degradation[5][11].

Key Experimental Protocols

Investigating Grp94-client interactions involves a variety of biochemical and cell-based assays. Below are overviews of common methodologies.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to demonstrate that Grp94 and a putative client protein interact within the cellular environment[23][24].

Methodology Overview:

-

Cell Lysis: Cells are harvested and lysed under non-denaturing conditions using a gentle lysis buffer (e.g., RIPA or a buffer with non-ionic detergents like Tween-20) to preserve protein-protein interactions[23][25].

-

Pre-clearing (Optional): The lysate is incubated with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background noise[26].

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., Grp94) is added to the cleared lysate and incubated to form an antibody-antigen complex[25][26].

-

Complex Capture: Protein A/G-coupled agarose or magnetic beads are added. These beads bind the Fc region of the antibody, capturing the entire immune complex[25].

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins[26].

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative "prey" protein (the client)[25].

ATPase Activity Assay

Since Grp94 function is dependent on its ATPase activity, measuring this activity in the presence of inhibitors or co-factors is crucial.

Methodology Overview:

-

Principle: These assays typically measure the rate of ATP hydrolysis by quantifying the amount of ADP or inorganic phosphate (Pi) produced over time.

-

Common Method (Malachite Green): A malachite green-based colorimetric assay is frequently used.

-

Purified Grp94 is incubated with ATP in a reaction buffer at 37°C.

-

At various time points, aliquots of the reaction are stopped.

-

A malachite green reagent is added, which forms a colored complex with the free phosphate released from ATP hydrolysis.

-

The absorbance is measured at ~620-650 nm and compared to a phosphate standard curve to determine the amount of Pi produced.

-

-

Coupled-Enzyme Assays: Alternatively, an enzyme-coupled assay can be used to continuously monitor ADP production by linking it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Client Maturation/Trafficking Assay

This cell-based assay is used to determine if Grp94 is required for the proper cell surface expression of a transmembrane client like an integrin or TLR.

Methodology Overview:

-

Cell Model: A cell line that endogenously expresses the client of interest is used. Often, this involves comparing wild-type cells to cells where Grp94 has been knocked down (via RNAi) or knocked out[1][12].

-

Treatment: Cells may be treated with a specific Grp94 inhibitor or a vehicle control[20].

-

Staining: Cells are stained with a fluorescently-labeled antibody that specifically recognizes an extracellular epitope of the client protein.

-

Analysis by Flow Cytometry: The fluorescence intensity of thousands of individual cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity in Grp94-deficient or inhibited cells compared to control cells indicates that Grp94 is required for the client's cell surface expression[12].

Conclusion and Future Directions

Grp94 is a highly specialized ER chaperone with a distinct and vital clientele that places it at the center of key physiological and pathological processes, from innate immunity to cancer metastasis. Its unique client selectivity and druggable ATP-binding pocket have made it a compelling target for therapeutic development[11][22]. While significant progress has been made in identifying its clients and understanding its chaperone cycle, many questions remain. Future research will likely focus on elucidating the precise structural determinants of client recognition, discovering new client proteins through advanced proteomic approaches, and developing next-generation paralog-specific inhibitors to translate our fundamental understanding of Grp94 biology into novel clinical applications[1][15][22].

References

- 1. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Chaperone gp96/GRP94 Interacts with Toll-like Receptors and Integrins via Its C-terminal Hydrophobic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP90B1 - Wikipedia [en.wikipedia.org]

- 4. GRP94: An HSP90-like protein specialized for protein folding and quality control in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An essential role for ATP binding and hydrolysis in the chaperone activity of GRP94 in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRP94 in ER quality control and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GRP94/gp96 in Cancer: Biology, Structure, Immunology, and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and functional analysis of GRP94 in the closed state reveals an essential role for the pre-N domain and a potential client-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural transitions modulate the chaperone activities of Grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of client loading from BiP to Grp94 and its disruption by select inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of client loading from BiP to Grp94 and its disruption by select inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural transitions modulate the chaperone activities of Grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 24. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. assaygenie.com [assaygenie.com]

- 26. bitesizebio.com [bitesizebio.com]

Therapeutic Potential of Grp94 Inhibition in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the accumulation of misfolded proteins, leading to cellular stress and neuronal death. A key cellular component implicated in this process is the Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER)-resident member of the Heat shock protein 90 (Hsp90) family. Grp94 functions as a molecular chaperone, playing a critical role in protein folding, quality control, and degradation. Under conditions of ER stress, a common feature of neurodegenerative diseases, Grp94 expression is upregulated. This has positioned Grp94 as a promising therapeutic target. Inhibition of Grp94 offers a potential strategy to selectively target stressed cells and promote the clearance of toxic protein aggregates. This technical guide provides an in-depth overview of the therapeutic potential of Grp94 inhibition, summarizing available data, detailing relevant experimental protocols, and visualizing key cellular pathways.

The Role of Grp94 in Neurodegeneration

Grp94 is a master regulator of ER homeostasis.[1] Its primary functions include assisting in the folding and maturation of a specific subset of secretory and transmembrane proteins, and targeting misfolded proteins for degradation.[1] In the context of neurodegenerative diseases, chronic ER stress leads to the sustained upregulation of Grp94 and other chaperones as part of the Unfolded Protein Response (UPR).[2] While initially a pro-survival response, prolonged UPR activation can trigger apoptotic pathways.

The therapeutic rationale for inhibiting Grp94 stems from its role in triaging client proteins. Multiple studies have shown that Grp94 knockdown or inhibition leads to the degradation of its client proteins.[1] In some cases, inhibition of Grp94 can reroute misfolded proteins from the often overwhelmed ER-associated degradation (ERAD) pathway to the more efficient autophagy-lysosomal pathway for clearance.[3] This mechanism is particularly relevant for neurodegenerative diseases, where the accumulation of aggregation-prone proteins is a central pathological feature.

Quantitative Data on Grp94 Inhibitors

While the development of Grp94-selective inhibitors has been an active area of research, most of the available quantitative data on their efficacy comes from studies in cancer and other non-neurodegenerative diseases. The application of these inhibitors to neurodegenerative models is an emerging field, and as such, comprehensive in vivo efficacy data is limited.

Table 1: In Vitro Potency of Selected Grp94-Selective Inhibitors

| Compound | Assay Type | Cell Line/System | IC50/Kd | Reference |

| PU-H54 | Fluorescence Polarization | Recombinant Grp94 | 11.77 µM (IC50) | [2] |

| PU-WS13 | Fluorescence Polarization | Recombinant Grp94 | 0.22 µM (IC50) | [2] |

| BnIm | Toll-like receptor trafficking | HEK293 cells | 35 nM (IC50) | [3] |

Note: The IC50 values presented are from non-neurodegenerative disease models and may not directly translate to efficacy in neuronal systems. Further studies are required to determine the potency of these inhibitors in relevant neurodegenerative disease models.

Key Signaling Pathways

Grp94's role in neurodegeneration is intricately linked to the cellular stress response and protein degradation pathways. Its inhibition can modulate these pathways to promote the clearance of pathogenic proteins.

The Unfolded Protein Response (UPR) and Grp94

The UPR is a complex signaling network activated by the accumulation of unfolded or misfolded proteins in the ER. It is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. Grp94 plays a crucial role in the UPR by acting as a sensor for unfolded proteins and by being a transcriptional target of the response.

Grp94 Inhibition and Protein Degradation Pathways

A key therapeutic strategy of Grp94 inhibition is to shift the degradation of misfolded client proteins from the ERAD pathway to autophagy. This is particularly relevant for aggregation-prone proteins that can overwhelm the ERAD machinery.

Experimental Protocols

Grp94 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Grp94, which is essential for its chaperone function. Inhibition of this activity is a primary mechanism of many Grp94 inhibitors.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay.

Protocol:

-

Reagents:

-

Recombinant human Grp94 protein

-

Assay buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (10 mM)

-

Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 7.5% (v/v) H2SO4

-

Malachite Green Reagent B: 2.32% (w/v) ammonium molybdate in water

-

Malachite Green Reagent C: 2.14% (w/v) sodium citrate in water

-

-

Procedure:

-

Prepare a reaction mixture containing Grp94 (final concentration 0.5-2 µM) and varying concentrations of the test inhibitor in assay buffer. Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding 80 µL of a freshly prepared 3:1 mixture of Malachite Green Reagent A and B.

-

Add 10 µL of Malachite Green Reagent C to stabilize the color.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 620 nm.

-

Generate a standard curve using known concentrations of Pi to quantify the amount of ATP hydrolyzed.

-

Calculate the percent inhibition and determine the IC50 value.

-

Grp94 Inhibitor Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Instrumentation: An isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

-

Sample Preparation:

-

Dialyze recombinant Grp94 and the inhibitor against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2) to minimize buffer mismatch effects.

-

The concentration of Grp94 in the sample cell is typically 10-20 µM, and the inhibitor concentration in the syringe is 10-15 times higher.

-

-

Experimental Setup:

-

Set the cell temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

Program a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease

This protocol outlines a general approach to assess the in vivo efficacy of a Grp94 inhibitor in a preclinical model of Parkinson's disease.

Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Protocol:

-

Animal Husbandry: House male C57BL/6 mice under standard conditions with ad libitum access to food and water.

-

MPTP Administration:

-

Induce parkinsonism by intraperitoneal injection of MPTP (e.g., 20 mg/kg) once daily for 5 consecutive days.

-

-

Grp94 Inhibitor Treatment:

-

Prepare the Grp94 inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Begin treatment one day after the last MPTP injection. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) daily for a predetermined period (e.g., 4 weeks). Include a vehicle-treated control group.

-

-

Behavioral Assessment:

-

Perform behavioral tests to assess motor function at baseline and at weekly intervals during treatment.

-

Rotarod test: To assess motor coordination and balance.

-

Pole test: To measure bradykinesia.

-

-

Post-mortem Analysis:

-

At the end of the treatment period, euthanize the mice and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and for α-synuclein to assess protein aggregation.

-

Western Blot: Quantify the levels of α-synuclein, Grp94, and markers of neuroinflammation (e.g., Iba1 for microglia) in brain lysates.

-

Future Directions and Conclusion

The inhibition of Grp94 presents a novel and promising therapeutic avenue for the treatment of neurodegenerative diseases. By targeting a key regulator of protein homeostasis that is upregulated in stressed neurons, Grp94 inhibitors have the potential to promote the clearance of toxic protein aggregates and mitigate neuroinflammation. However, the field is still in its early stages, and further research is critically needed.

Future studies should focus on:

-

Comprehensive in vivo efficacy studies: Evaluating the therapeutic effects of Grp94 inhibitors in a range of animal models of Alzheimer's, Parkinson's, and ALS, with a focus on quantifying the reduction of pathological protein aggregates and improvements in cognitive and motor function.

-

Pharmacokinetic and pharmacodynamic studies: Determining the brain penetrance and target engagement of Grp94 inhibitors in vivo.

-

Identification of neurodegeneration-relevant client proteins: Utilizing proteomic approaches to identify the specific client proteins of Grp94 in neuronal cells and how their fate is altered by Grp94 inhibition.[4]

-

Long-term safety studies: Assessing the long-term safety of Grp94 inhibition in preclinical models.

References

- 1. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Tau Interactions with Endoplasmic Reticulum Proteins in Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

Grp94 Isoform Selectivity Over Hsp90α/β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of achieving Grp94 isoform selectivity over its cytosolic counterparts, Hsp90α and Hsp90β. We delve into the structural nuances that differentiate these chaperones, the resulting functional distinctions, and the strategies employed to develop selective inhibitors. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways governed by these essential proteins.

Structural and Functional Divergence of Grp94 and Hsp90α/β

The heat shock protein 90 (Hsp90) family of molecular chaperones, comprising Grp94 (Hsp90B1), Hsp90α (Hsp90AA1), and Hsp90β (Hsp90AB1), are critical for cellular homeostasis through their role in the folding, stabilization, and activation of a vast array of client proteins. While sharing a conserved domain architecture—an N-terminal ATP-binding domain (NTD), a middle domain (MD), and a C-terminal dimerization domain (CTD)—subtle yet significant structural differences underpin their distinct subcellular localizations, client protein repertoires, and functional roles.

Grp94 , residing in the endoplasmic reticulum (ER), is a master regulator of ER homeostasis, chaperoning secreted and membrane-bound proteins.[1][2] In contrast, Hsp90α and Hsp90β are cytosolic chaperones. Hsp90β is constitutively expressed and essential for cell viability, while Hsp90α is stress-inducible and has been implicated in cancer progression through extracellular signaling.[3]

The key to Grp94 selectivity lies in structural dissimilarities within the NTD's ATP-binding pocket. Grp94 possesses a five-amino-acid insertion that creates unique hydrophobic subpockets, often referred to as Site 2 and Site 3.[4] These pockets are absent in Hsp90α and Hsp90β, providing a structural basis for the design of isoform-selective inhibitors. Additionally, Grp94 exhibits a significantly lower intrinsic ATPase activity compared to its cytosolic paralogs, a factor that influences its chaperone cycle and interaction with inhibitors.

Quantitative Analysis of Inhibitor Selectivity

The development of isoform-selective inhibitors is a key strategy to mitigate the off-target effects and toxicities associated with pan-Hsp90 inhibition. The following tables summarize the binding affinities and inhibitory concentrations of representative Grp94-selective, Hsp90α/β-selective, and pan-Hsp90 inhibitors.

Table 1: Grp94-Selective Inhibitors

| Compound | Target | Assay | Value | Selectivity over Hsp90α | Selectivity over Hsp90β | Reference |

| PU-WS13 | Grp94 | IC50 | 0.22 µM | >100-fold | >100-fold | [4] |

| Hsp90α/β | IC50 | >25 µM | [4] | |||

| ACO1 | Grp94 | App Kd | 0.44 µM | 200-fold | Not reported | [4] |

| BnIm | Grp94 | FP | - | 12-fold | Not reported | [4] |

Table 2: Hsp90α-Selective Inhibitors

| Compound | Target | Assay | Value | Selectivity over Hsp90β | Reference |

| Compound 12 | Hsp90α | IC50 | ~4.8 µM | >20-fold | [5] |

| Compound 12d | Hsp90α | IC50 | ~840 nM | Not specified | [5] |

| Compound 12e | Hsp90α | IC50 | ~720 nM | Not specified | [5] |

Table 3: Hsp90β-Selective Inhibitors

| Compound | Target | Assay | Value | Selectivity over Hsp90α | Reference |

| KUNB31 (6a) | Hsp90β | App Kd | 180 nM | ~50-fold | [6] |

| Compound 5a | Hsp90β | IC50 | ~121 nM | Excellent | [3] |

| Compound 5b | Hsp90β | IC50 | ~91 nM | High | [3] |

Table 4: Pan-Hsp90 Inhibitors

| Compound | Target | Assay | Value | Reference |

| Geldanamycin (GA) | Hsp90α/β | EC50 | 90-210 nM | [7] |

| 17-AAG | Hsp90α/β | EC50 | 45-80 nM | [7] |

| NVP-AUY922 | Hsp90α/β | IC50 | < 0.01 µM | [8] |

| SNX-2112 | Hsp90α/β | - | - | [9] |

Experimental Protocols

The determination of inhibitor affinity and selectivity relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for three key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the Hsp90 ATP-binding pocket by a test compound.

Materials:

-

Purified recombinant Hsp90α, Hsp90β, or Grp94 protein.

-

Fluorescently labeled probe (e.g., FITC-geldanamycin or BODIPY-geldanamycin).[10][11]

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG), and 2 mM DTT.

-

Test compounds dissolved in DMSO.

-

Black, low-volume 384-well microplates.

-

Fluorescence polarization plate reader.

Protocol:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO.

-

Prepare a master mix of the Hsp90 protein and the fluorescent probe in the assay buffer. The final concentration of the Hsp90 protein is typically in the low nanomolar range (e.g., 30 nM), and the probe concentration is optimized for a robust signal window (e.g., 5 nM).[10]

-

Add 19 µL of the protein/probe master mix to each well.

-

Incubate the plate at room temperature for 3-5 hours, protected from light.

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified recombinant Hsp90α, Hsp90β, or Grp94 protein.

-

Test compounds.

-

Dialysis buffer: The protein and ligand must be in identical, degassed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂.[12]

-

Isothermal titration calorimeter.

Protocol:

-

Prepare the protein solution to a final concentration of 5-50 µM in the sample cell.[12] The protein solution should be extensively dialyzed against the assay buffer.

-

Prepare the ligand solution at a concentration 10-20 times that of the protein in the identical, degassed buffer.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Set the experimental parameters, including the cell temperature, injection volume (e.g., 2 µL), and spacing between injections.

-

Perform an initial injection of the ligand into the sample cell, followed by a series of injections to achieve saturation.

-

Data Analysis: The raw data of heat change per injection is integrated and fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Coupled ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90, which is inhibited by compounds that bind to the ATP pocket. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[13]

Materials:

-

Purified recombinant Hsp90α, Hsp90β, or Grp94 protein.

-

Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂.

-

Coupling reagents: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH.

-

ATP solution.

-

Test compounds dissolved in DMSO.

-

UV-transparent 96-well plates.

-

Spectrophotometric plate reader capable of reading absorbance at 340 nm.

Protocol:

-

Prepare a reaction mixture containing the assay buffer, coupling reagents, and the Hsp90 enzyme.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the Hsp90/coupling reagent mixture to the wells.

-

Initiate the reaction by adding ATP to all wells. The final concentration of ATP should be close to the Km of the Hsp90 isoform being tested.

-

Immediately place the plate in the plate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation (decrease in A340). The IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The distinct client protein repertoires of Grp94 and Hsp90α/β result in their involvement in different signaling pathways critical for cell function and disease.

Grp94-Mediated Signaling

Grp94 plays a crucial role in the folding and trafficking of proteins involved in the Wnt and TGF-β signaling pathways.[14][15]

Caption: Grp94 client proteins in Wnt and TGF-β signaling pathways.

Hsp90α/β-Mediated Signaling

Hsp90α and Hsp90β are essential for the stability and function of numerous kinases in the MAPK and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer.[8][16][17]

Caption: Hsp90α/β client proteins in MAPK and PI3K/Akt signaling.

Experimental Workflow for Inhibitor Selectivity Profiling

The process of determining the isoform selectivity of a novel Hsp90 inhibitor involves a series of well-defined experimental steps.

Caption: Workflow for determining Hsp90 isoform selectivity.

Conclusion

The development of Grp94-selective inhibitors represents a promising therapeutic strategy, offering the potential to target specific disease pathways while minimizing the toxicities associated with pan-Hsp90 inhibition. A thorough understanding of the structural and functional differences between Grp94 and its cytosolic counterparts, coupled with rigorous quantitative analysis using the detailed experimental protocols outlined in this guide, is essential for the successful discovery and development of novel, isoform-selective Hsp90 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat shock protein 90α couples with the MAPK-signaling pathway to determine meiotic maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Figure 2: [Diagram of a competitive binding...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. semanticscholar.org [semanticscholar.org]

The Role of Grp94 in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations to the ER's delicate environment, such as altered calcium homeostasis, nutrient deprivation, or the accumulation of misfolded proteins, lead to a state of cellular "ER stress." To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR). A key player in the ER stress response is the 94-kDa glucose-regulated protein (Grp94), also known as gp96 or endoplasmin. As the most abundant glycoprotein in the ER lumen, Grp94 functions as a molecular chaperone, playing a pivotal role in maintaining protein homeostasis and cell survival under stressful conditions.[1][2] This in-depth technical guide explores the multifaceted role of Grp94 in ER stress, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Functions of Grp94 in ER Stress

Grp94's involvement in the ER stress response is multifaceted, encompassing several key activities:

-

Molecular Chaperone Activity: Grp94 is a member of the heat shock protein 90 (HSP90) family and functions as an ATP-dependent molecular chaperone.[3] It selectively binds to a range of client proteins, including integrins, Toll-like receptors (TLRs), and insulin-like growth factors (IGFs), facilitating their proper folding and maturation.[4][5] During ER stress, the demand for chaperones increases, and Grp94 helps to refold misfolded proteins, preventing their aggregation.

-

Calcium Homeostasis: The ER is the primary intracellular calcium store, and maintaining calcium homeostasis is crucial for proper protein folding. Grp94 is a major calcium-binding protein within the ER lumen, capable of binding a significant number of calcium ions.[6][7] This calcium-binding capacity allows Grp94 to act as a buffer, helping to stabilize the ER calcium concentration during periods of stress.[6][7]

-

ER-Associated Degradation (ERAD): When proteins are terminally misfolded and cannot be salvaged, they are targeted for degradation through the ERAD pathway. Grp94 plays a role in this process by recognizing and chaperoning misfolded proteins to the degradation machinery.[3] It interacts with other ERAD components, such as OS-9, to ensure the efficient removal of toxic protein aggregates.[8]

-

Regulation of the Unfolded Protein Response (UPR): The UPR is comprised of three main signaling branches initiated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Grp94's expression is transcriptionally upregulated by the UPR, particularly through the ATF6 and XBP1 pathways, to enhance the protein folding capacity of the ER.[6][9] Conversely, Grp94 can also modulate UPR signaling.

Quantitative Data on Grp94 in ER Stress

The following tables summarize key quantitative data related to Grp94's function during ER stress.

| Parameter | Organism/Cell Type | Stressor | Fold Change/Value | Reference |

| Grp94 mRNA Induction | Mouse Heart | Activated ATF6 | 15-fold increase | [10] |

| Grp94 Protein Expression | Mouse Liver | Basal | 5 times higher than skeletal muscle | [6] |

| Grp94 Client Protein (IGF-II) Secretion | Mammalian Cells | Tunicamycin | Induced | [8] |

| Parameter | Description | Value | Reference |

| High-Affinity Ca2+ Binding Sites | Dissociation constant (Kd) | 1–5 μM | [11] |

| Low-Affinity Ca2+ Binding Sites | Dissociation constant (Kd) | ~600 μM | [11] |

| Ca2+ Binding Capacity | Moles of Ca2+ per mole of Grp94 | 16-28 | [11] |

Signaling Pathways Involving Grp94 in ER Stress

Grp94 is intricately linked to the three major branches of the UPR. The following diagrams, generated using the DOT language, illustrate these connections.

Caption: Grp94 in the Unfolded Protein Response.

Caption: Grp94 in ER-Associated Degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Grp94 in ER stress.

Protocol 1: Western Blot Analysis of ER Stress Markers

This protocol is for the detection of Grp94 and other ER stress markers in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Grp94, anti-BiP/Grp78, anti-phospho-PERK, anti-ATF6, anti-XBP1s)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Protocol 2: Immunoprecipitation of Grp94 and Interacting Proteins

This protocol is for isolating Grp94 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

-

Anti-Grp94 antibody or control IgG

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

Procedure:

-

Cell Lysis:

-

Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.

-

-

Pre-clearing (Optional):

-

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-Grp94 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

Alternatively, resuspend the beads in Laemmli buffer and boil to elute for subsequent Western blot analysis.

-

Protocol 3: Generation of Grp94 Knockout Cells using CRISPR-Cas9

This protocol outlines a general workflow for creating Grp94 knockout cell lines.

Materials:

-

Cas9-expressing cell line or Cas9 expression vector

-

gRNA expression vector targeting Grp94 (HSP90B1)

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Procedure:

-

gRNA Design and Cloning:

-

Design and clone gRNAs targeting an early exon of the Grp94 gene into a suitable expression vector.

-

-

Transfection:

-

Transfect the Cas9 and gRNA expression vectors into the target cell line.

-

-

Selection and Single-Cell Cloning:

-

Select for transfected cells using FACS (if a fluorescent marker is present) or antibiotic resistance.

-

Plate the selected cells at a low density to obtain single-cell-derived colonies.

-

-

Screening and Validation:

-

Expand individual clones and extract genomic DNA.

-

Perform PCR to amplify the targeted region of the Grp94 gene.

-

Sequence the PCR products to identify clones with frameshift mutations (indels).

-

Confirm the absence of Grp94 protein expression by Western blot analysis.

-

Conclusion

Grp94 is a central and indispensable component of the cellular machinery that responds to and mitigates ER stress. Its roles as a molecular chaperone, calcium buffer, and regulator of the UPR highlight its importance in maintaining protein homeostasis and cell survival. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of Grp94's function in both physiological and pathological conditions associated with ER stress. A deeper understanding of Grp94's mechanisms of action holds the promise for the development of novel therapeutic strategies for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, where ER stress is a contributing factor.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]